1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
1-(3-methoxy-4-phenylmethoxyphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-21-18-13-16(20-11-9-19-10-12-20)7-8-17(18)22-14-15-5-3-2-4-6-15/h2-8,13,19H,9-12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCMKTVYZSKEDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCNCC2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650636 | |
| Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142353-49-9 | |
| Record name | 1-[4-(Benzyloxy)-3-methoxyphenyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Elucidation of 1-(3-methoxy-4-phenylmethoxyphenyl)piperazine
This guide provides a comprehensive, technically-grounded walkthrough for the structural elucidation of 1-(3-methoxy-4-phenylmethoxyphenyl)piperazine, a molecule of interest in pharmaceutical and medicinal chemistry research. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, establishing a self-validating analytical workflow that ensures the unambiguous confirmation of the molecular structure. Our approach is rooted in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), providing not just protocols, but the strategic thinking that underpins them.
Introduction and IUPAC Name Interpretation
The first step in any structural elucidation is a thorough understanding of the target molecule's name, as defined by the International Union of Pure and Applied Chemistry (IUPAC).[1][2][3][4][5] The name "1-(3-methoxy-4-phenylmethoxyphenyl)piperazine" dictates a precise arrangement of atoms.
-
Piperazine: A six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (positions 1 and 4).
-
1-(...): Indicates that a substituent is attached to one of the nitrogen atoms of the piperazine ring.
-
...phenyl): The substituent is a phenyl (benzene) ring.
-
3-methoxy: A methoxy group (-OCH₃) is attached to the 3rd position of this phenyl ring.
-
4-phenylmethoxy: A phenylmethoxy group (also known as a benzyloxy group, -OCH₂-Ph) is attached to the 4th position of the phenyl ring.
This systematic name leads to the following proposed structure:
Caption: Proposed structure of 1-(3-methoxy-4-phenylmethoxyphenyl)piperazine.
Our objective is to design a series of experiments that will rigorously confirm this proposed structure, leaving no ambiguity. The overall workflow is designed to be sequential and confirmatory, where the output of one technique provides the foundation for the interpretation of the next.
Caption: Logical workflow for structure elucidation.
Molecular Formula and Unsaturation
Expertise & Experience: Before delving into the intricate details of connectivity, we must first establish the fundamental atomic composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose, providing a highly accurate mass measurement that allows for the determination of a unique molecular formula. This is a critical, self-validating step; if the experimentally determined formula does not match the one derived from the proposed structure, all subsequent analysis is moot.
From the proposed structure, the molecular formula is C₁₈H₂₂N₂O₂. The molecular weight is calculated to be 298.38 g/mol . The degree of unsaturation (DoU) is calculated as follows: DoU = C + 1 - (H/2) + (N/2) = 18 + 1 - (22/2) + (2/2) = 9. This value is consistent with two phenyl rings (DoU = 4 each) and one piperazine ring (DoU = 1), totaling 9.
High-Resolution Mass Spectrometry (HRMS) Protocol
Protocol Rationale: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, medium-sized molecules like our target, minimizing fragmentation and maximizing the abundance of the molecular ion.[6][7][8] A time-of-flight (TOF) or Orbitrap analyzer is preferred for its high mass accuracy.
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid.[9] The acid aids in protonation to form the [M+H]⁺ ion.
-
Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately prior to analysis to ensure high mass accuracy.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the spectrum in positive ion mode, scanning a mass range that comfortably includes the expected m/z of the protonated molecule (e.g., m/z 100-500).
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare its exact mass to the theoretical value.
Expected Data Summary
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₁₈H₂₂N₂O₂ | C₁₈H₂₂N₂O₂ |
| Exact Mass [M] | 298.16813 | - |
| [M+H]⁺ Ion (m/z) | 299.17541 | 299.1754 ± 0.0005 |
Functional Group Identification via FTIR Spectroscopy
Expertise & Experience: With the molecular formula confirmed, the next logical step is to identify the key functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is an ideal, non-destructive technique for this purpose. We are not trying to piece the molecule together here; rather, we are seeking confirmatory evidence for the presence of specific bonds (C-O, C-N, N-H, aromatic C-H, etc.) and the absence of others (e.g., C=O, O-H).
FTIR Spectroscopy Protocol
Protocol Rationale: Attenuated Total Reflectance (ATR) is the preferred sampling technique for a solid powder as it requires minimal sample preparation and provides high-quality, reproducible spectra.[10][11]
-
Sample Preparation: Place a small amount of the solid, dry compound directly onto the ATR crystal.[10]
-
Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.
-
Sample Scan: Apply pressure to ensure good contact between the sample and the crystal, then acquire the sample spectrum. A typical range is 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands and correlate them to the functional groups in the proposed structure.
Expected Data Summary
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~3300 | Weak-Medium | N-H Stretch | Secondary amine in piperazine ring[12][13] |
| 3100-3000 | Medium | sp² C-H Stretch | Aromatic C-H bonds[14] |
| 2950-2800 | Medium-Strong | sp³ C-H Stretch | -CH₂- and -CH₃ groups |
| ~1600, ~1500 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations |
| 1250-1200 | Strong | C-O Stretch | Aryl-O ether (asymmetric)[15] |
| 1150-1020 | Strong | C-O Stretch | Alkyl-O ether (asymmetric) |
| 1335-1250 | Medium | C-N Stretch | Aromatic amine (Ar-N)[13] |
| 1250-1020 | Medium | C-N Stretch | Aliphatic amine (R-N)[13] |
Mapping the Carbon-Hydrogen Framework with 1D NMR
Expertise & Experience: NMR spectroscopy is the cornerstone of structure elucidation. ¹H NMR provides information on the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms. The causality is clear: we use these techniques to build the molecule's skeleton piece by piece.
NMR Spectroscopy Protocol
Protocol Rationale: Deuterated chloroform (CDCl₃) is a common, effective solvent for many organic molecules. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). A high-field spectrometer (e.g., 400 MHz or higher) is essential for resolving complex multiplets.[16][17]
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include spectral width, acquisition time, and relaxation delay.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum.[18] A larger number of scans is required due to the low natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the ¹H NMR signals.
¹H NMR - Predicted Data and Interpretation
The predicted ¹H NMR spectrum will be complex. We must break down the structure into isolated spin systems and predict their chemical shifts and multiplicities.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.4-7.2 | m | 5H | Phenyl (from benzyloxy) | Unsubstituted phenyl group protons. |
| ~6.9-6.7 | m | 3H | Ar-H | Protons on the substituted phenyl ring. |
| ~5.1 | s | 2H | Ar-O-CH₂ -Ph | Benzylic protons, deshielded by adjacent oxygen and phenyl ring. Singlet as there are no adjacent protons. |
| ~3.8 | s | 3H | Ar-O-CH₃ | Methoxy protons, deshielded by oxygen. Singlet. |
| ~3.2 | t | 4H | Ar-N-(CH₂ )₂ | Piperazine protons adjacent to the aromatic ring nitrogen. Triplet due to coupling with adjacent -CH₂- group. |
| ~3.0 | t | 4H | N-H-(CH₂ )₂ | Piperazine protons adjacent to the N-H group. Triplet due to coupling. |
| ~2.5 | br s | 1H | N-H | Secondary amine proton. Broad signal, may exchange with trace D₂O. |
¹³C NMR - Predicted Data and Interpretation
The proton-decoupled ¹³C spectrum will confirm the carbon skeleton.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150-145 | Ar-C | Quaternary carbons attached to oxygen (C-O). |
| ~140-135 | Ar-C | Quaternary carbon of the benzyloxy phenyl group. |
| ~130-127 | Ar-CH | CH carbons of the benzyloxy phenyl group. |
| ~125-110 | Ar-CH | CH carbons of the main substituted phenyl ring. |
| ~115-110 | Ar-C | Quaternary carbon attached to the piperazine nitrogen (C-N). |
| ~70 | -O-C H₂-Ph | Benzylic carbon, deshielded by oxygen. |
| ~56 | -O-C H₃ | Methoxy carbon. |
| ~50 | Piperazine -C H₂ | Carbons adjacent to the secondary amine (N-H). |
| ~49 | Piperazine -C H₂ | Carbons adjacent to the aromatic ring nitrogen. |
Assembling the Pieces: 2D NMR and Mass Spectrometry Fragmentation
Trustworthiness: While 1D NMR provides a wealth of information, its interpretation can be ambiguous, especially in complex regions of the spectrum. 2D NMR experiments provide explicit correlation data, creating a self-validating system that confirms the proposed connectivity without doubt. Tandem mass spectrometry (MS/MS) serves as a final, powerful cross-check by breaking the molecule apart and analyzing the fragments, which must be consistent with the established structure.
2D NMR Experimental Protocols
Using the same sample prepared for 1D NMR:
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It will be used to confirm the connectivity within the piperazine ring and the aromatic spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbon atoms they are directly attached to. It is invaluable for definitively assigning the ¹³C peaks based on the more easily interpreted ¹H spectrum.
Caption: Key expected 2D NMR correlations.
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis
Protocol Rationale: By selecting the [M+H]⁺ ion (m/z 299.18) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern. The fragments produced must be logical losses from the parent structure, providing powerful confirmatory evidence.[19][20][21]
-
Instrument Mode: Operate the mass spectrometer in MS/MS mode.
-
Parent Ion Selection: Set the first mass analyzer (e.g., a quadrupole) to isolate the [M+H]⁺ ion at m/z 299.18.
-
Fragmentation: Pass the isolated ions through a collision cell filled with an inert gas (e.g., argon). The collision energy is ramped to induce fragmentation.
-
Daughter Ion Analysis: Scan the second mass analyzer to detect the resulting fragment ions.
Predicted Fragmentation Pathway: The most likely fragmentation pathway involves the cleavage of the benzylic C-O bond, which is typically weak and leads to a very stable benzyl cation or tropylium ion.
Caption: Predicted major fragmentation pathway in MS/MS.
The observation of a highly abundant ion at m/z 91 is a classic signature for a benzyl or tropylium moiety. The complementary fragment at m/z 208 (299 - 91) would correspond to the remaining part of the molecule, further validating the structure.
Conclusion
The structural elucidation of 1-(3-methoxy-4-phenylmethoxyphenyl)piperazine is achieved through a multi-technique, synergistic approach. High-resolution mass spectrometry establishes the correct molecular formula (C₁₈H₂₂N₂O₂). FTIR spectroscopy confirms the presence of key functional groups including N-H, aromatic C-H, ether linkages, and C-N bonds. A detailed analysis of 1D and 2D NMR spectra allows for the unambiguous assignment of every proton and carbon, confirming the precise connectivity of the methoxy, phenylmethoxy, and piperazine moieties on the central phenyl ring. Finally, the characteristic fragmentation pattern observed in tandem mass spectrometry, notably the formation of the m/z 91 tropylium ion, provides definitive, corroborating evidence for the proposed structure. This systematic and self-validating workflow ensures the highest degree of confidence in the final structural assignment.
References
-
Grokipedia. (n.d.). para-Methoxyphenylpiperazine. Retrieved from [Link]
-
Maruti Industries. (n.d.). 1-(4-Methoxy Phenyl) Piperazine. Retrieved from [Link]
-
PubChemLite. (n.d.). Piperazine, 1-(3,4-dimethoxyphenethyl)-4-(m-methoxyphenyl). Retrieved from [Link]
-
SWGDRUG.org. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved from [Link]
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. NIH National Center for Biotechnology Information. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
IUPAC. (n.d.). Chemical Nomenclature and Structure Representation. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2022). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Retrieved from [Link]
-
Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
Revue Roumaine de Chimie. (2021). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]
-
NIH National Center for Biotechnology Information. (2020). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Retrieved from [Link]
-
University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]
-
YouTube. (2023). FTIR-28 || FTIR spectrum of Aliphatic, aromatic & cyclic acid anhydrides || FTIR spectroscopy. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]
-
Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Retrieved from [Link]
-
Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]
-
YouTube. (2016). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)piperazine. Retrieved from [Link]
-
University of Bristol. (n.d.). Electrospray Ionization (ESI). Retrieved from [Link]
-
Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
-
JoVE. (2024). Video: Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]
-
Labcompare.com. (2021). FTIR Sample Handling Buyer's Guide. Retrieved from [Link]
-
ResearchGate. (2016). Structural investigations of amines treated polyester thin films by FTIR-ATR spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-4-(4-nitrophenyl)piperazine. Retrieved from [Link]
-
Wikipedia. (n.d.). IUPAC nomenclature of chemistry. Retrieved from [Link]
-
Canadian Science Publishing. (1971). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 12.5: IUPAC Nomenclature. Retrieved from [Link]
-
CORE. (2010). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]
-
YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Retrieved from [Link]
Sources
- 1. iupac.org [iupac.org]
- 2. IUPAC Rules [chem.uiuc.edu]
- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 4. IUPAC nomenclature of chemistry - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phys.libretexts.org [phys.libretexts.org]
- 8. chem.umd.edu [chem.umd.edu]
- 9. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. labcompare.com [labcompare.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. m.youtube.com [m.youtube.com]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. Video: Mass Spectrometry: Aromatic Compound Fragmentation [jove.com]
- 21. m.youtube.com [m.youtube.com]
A Predictive Pharmacological and Toxicological Profile of 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine
An In-depth Technical Guide for Preclinical Researchers
Executive Summary
This document provides a comprehensive, predictive analysis of the pharmacological and toxicological properties of 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine. Given the absence of extensive published data on this specific molecule, this guide leverages a structure-activity relationship (SAR) approach, drawing insights from well-characterized structural analogs. The primary objective is to furnish researchers, scientists, and drug development professionals with a scientifically grounded framework to guide initial experimental design, target validation, and preliminary safety assessments.
We predict that the compound's core phenylpiperazine scaffold will confer significant activity within the central nervous system (CNS), likely through modulation of monoaminergic systems, including serotonin and dopamine pathways. The benzyloxy-methoxyphenyl moiety is anticipated to influence its metabolic profile, with O-debenzylation and O-demethylation being probable primary metabolic routes mediated by cytochrome P450 enzymes.
Toxicologically, preliminary concerns center on potential sympathomimetic effects at high doses, consistent with the broader class of piperazine derivatives, as well as localized irritation. This guide outlines specific, detailed protocols for foundational in vitro experiments—including receptor binding, metabolic stability, and cytotoxicity assays—to systematically validate these predictions and establish a robust empirical profile for this compound.
Introduction and Chemical Identity
The pursuit of novel chemical entities with therapeutic potential requires a foundational understanding of their likely biological interactions. This compound is a synthetic compound whose characterization is still in its nascent stages. This guide serves as a proactive dossier, constructing a logical, evidence-based profile to accelerate its scientific evaluation.
1.1. Chemical Identity
-
IUPAC Name: 1-[4-(Benzyloxy)-3-methoxyphenyl]piperazine
-
CAS Number: 142353-49-9
-
Molecular Formula: C₁₈H₂₂N₂O₂
-
Molecular Weight: 298.38 g/mol
-
Physical Form: Yellow to Brown Solid
1.2. Rationale for a Predictive Framework
1.3. Key Structural Analogs for Predictive Analysis
Our analysis is grounded in the established profiles of the following compounds, which share key structural motifs with our target molecule:
-
Phenylpiperazine Core: The pharmacology of this scaffold is largely dictated by compounds like 1-(4-methoxyphenyl)piperazine (pMeOPP) and 1-(3-methoxyphenyl)piperazine (mMeOPP) . These are known to interact with monoamine neurotransmitter systems, providing a strong basis for predicting the primary CNS activity of our target compound.[1][2][3]
-
General Piperazine Class: This broader class of compounds, including benzylpiperazine (BZP), has a well-documented profile of stimulant-like effects and associated toxicities, which informs our safety assessment.[4]
-
Metabolic Moieties: The benzyloxy and methoxy groups are common in pharmaceuticals. Their metabolism, particularly O-dealkylation by cytochrome P450 enzymes, is well-understood and serves as a model for predicting the metabolic fate of our compound.[2][4][5]
Predicted Pharmacological Profile
The chemical architecture of this compound strongly suggests a primary site of action within the CNS.
2.1. Hypothesized Primary CNS Activity
Drawing from the known effects of pMeOPP and related phenylpiperazines, the primary pharmacological activity is predicted to be the modulation of serotonergic and dopaminergic systems.[1][4] Phenylpiperazine derivatives are known to inhibit the reuptake and induce the release of monoamine neurotransmitters, a mechanism shared with amphetamines, although typically with lower potency.[2] Furthermore, direct interaction with serotonin receptors, such as 5-HT1A and 5-HT2A, is a common feature of this chemical class and is anticipated for this molecule.[3]
The rationale for this prediction is the established role of the phenylpiperazine moiety as a potent pharmacophore for engaging monoamine transporters and G-protein coupled receptors in the brain. The specific substitution pattern on the phenyl ring will modulate the affinity and selectivity for these targets.
2.2. Potential Secondary Pharmacological Activities
While CNS activity is the most probable, the scaffold is versatile. Derivatives have been investigated for a range of other activities, which could be considered for secondary screening:
-
α-Adrenoceptor Antagonism: Certain complex piperazine derivatives have shown high selectivity for α1D- and α1A-adrenoceptors.[6][7]
-
Anticancer and Anti-inflammatory Activity: More complex molecules utilizing a 4-(benzyloxy)-3-methoxybenzylidene scaffold have demonstrated potential anti-inflammatory and anticancer properties in vitro.[8]
-
Antimicrobial and Antifungal Activity: Various piperazine derivatives have been synthesized and screened for these properties.[9]
2.3. Proposed Mechanism of Action (Hypothetical)
We hypothesize a multi-target mechanism within a monoaminergic synapse. The compound may act as a ligand for serotonin and dopamine transporters, inhibiting neurotransmitter reuptake. Concurrently, it may act as an agonist or antagonist at postsynaptic serotonin receptors.
Caption: Predicted interactions at a monoaminergic synapse.
Predicted Pharmacokinetic (ADME) Profile
3.1. Absorption, Distribution, and Excretion As a moderately lipophilic small molecule, good oral absorption and distribution into tissues, including the CNS, are expected. The benzyloxy group increases lipophilicity compared to its methoxy analog, which may enhance brain penetration. Excretion is anticipated to be primarily renal after metabolic conversion to more polar compounds.[2]
3.2. Metabolism Metabolism is predicted to be a key determinant of the compound's duration of action and potential for drug-drug interactions. The primary metabolic pathways are likely to be hepatic, mediated by Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, which are known to metabolize piperazine derivatives.[2][4][5]
The most probable metabolic transformations are:
-
O-Debenzylation: Cleavage of the benzyl ether to form the corresponding phenol, 1-(4-hydroxy-3-methoxyphenyl)piperazine. This is a common metabolic route for benzyloxy compounds.
-
O-Demethylation: Removal of the 3-methoxy group to yield the catechol derivative, similar to the metabolism of pMeOPP.[2]
-
Piperazine Ring Oxidation: Hydroxylation or N-oxidation of the piperazine ring.
Caption: Predicted primary Phase I metabolic pathways.
Predicted Toxicological Profile
The safety profile is extrapolated from data on analogous compounds and the piperazine class as a whole.
4.1. Acute Toxicity and Safety Pharmacology Based on Safety Data Sheets (SDS) for structurally similar compounds, direct exposure may cause skin, eye, and respiratory tract irritation.[10]
Systemically, the primary toxicological risk at supratherapeutic doses is likely linked to its predicted CNS stimulant and sympathomimetic activity. Adverse effects could include agitation, anxiety, tachycardia, and, in severe cases, seizures.[4] Therefore, early safety pharmacology assessments should focus on cardiovascular (e.g., blood pressure, heart rate, hERG channel inhibition) and neurological (e.g., behavioral, convulsive potential) endpoints.
Table 1: Summary of Known Hazards from Analog Compounds
| Hazard Statement | Description | Source Compounds | Reference(s) |
|---|---|---|---|
| H302 | Harmful if swallowed | 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine | |
| H315 | Causes skin irritation | 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine, 1-(4-Methoxyphenyl)piperazine HCl | [10][11] |
| H319 | Causes serious eye irritation | 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine, 1-(4-Methoxyphenyl)piperazine HCl | [10][11] |
| H335 | May cause respiratory irritation | 1-(4-Benzyloxy-3-methoxy-phenyl)-piperazine, 1-(4-Methoxyphenyl)piperazine HCl |[10][11] |
4.2. Chronic Toxicity and Carcinogenicity No long-term toxicity or carcinogenicity data are available for this compound. A general concern for secondary amines like piperazine is the potential for in vivo formation of N-nitroso compounds, which can be carcinogenic.[12] However, the actual risk is often very low.[12] Standard genotoxicity assays (e.g., Ames test, micronucleus assay) would be required to assess mutagenic potential in any formal development program. No component of closely related products is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[13]
Recommended Foundational Experimental Protocols
To move from a predictive to an evidence-based profile, a tiered experimental approach is necessary. The following protocols are designed as a robust starting point.
5.1. Protocol 1: In Vitro Pharmacology - Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of the compound for key predicted CNS targets.
-
Rationale: This experiment directly tests the primary pharmacological hypothesis. A high affinity for monoamine transporters or serotonin receptors would validate the predicted mechanism of action and justify further functional studies.
-
Methodology:
-
Target Preparation: Utilize commercially available cell membranes expressing human recombinant SERT, DAT, 5-HT1A, and 5-HT2A receptors.
-
Assay Buffer: Prepare appropriate binding buffers specific to each target (e.g., Tris-HCl based buffers with specific ions).
-
Radioligand: Select a high-affinity radioligand for each target (e.g., [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
Competition Assay: a. In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM). b. Include wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
Incubation: Incubate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.
-
5.2. Protocol 2: In Vitro Metabolism - Human Liver Microsomal Stability Assay
-
Objective: To determine the intrinsic metabolic stability of the compound.
-
Rationale: This assay provides a first look at the compound's metabolic fate. High instability suggests rapid clearance in vivo, which may limit bioavailability and duration of action. It also provides an opportunity for preliminary metabolite identification.
-
Methodology:
-
Reagents: Use pooled human liver microsomes (HLM), NADPH (as a cofactor), and a phosphate buffer (pH 7.4).
-
Incubation Mixture: a. Pre-warm HLM in buffer at 37°C. b. Add the test compound at a low concentration (e.g., 1 µM). c. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.
-
Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Immediately stop the reaction in each aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the protein.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). Include control compounds with known metabolic rates (e.g., Verapamil for high clearance, Verapamil without NADPH for no clearance).
-
5.3. Visualized Experimental Workflow
The logical progression from target identification to initial safety assessment is crucial.
Caption: A tiered workflow for initial in vitro evaluation.
Conclusion and Future Directions
This guide establishes a predictive pharmacological and toxicological profile for this compound based on robust SAR principles. The primary hypothesis is that this compound acts as a modulator of CNS monoaminergic systems, with a metabolic profile dominated by O-dealkylation. The key toxicological concerns are related to over-stimulation of these same systems.
References
-
Wikipedia. para-Methoxyphenylpiperazine. [Link]
-
Delgado, M., et al. (1983). MECHANISM OF THE PARALYSING ACTION OF PIPERAZINE ON ASCARIS MUSCLE. British Journal of Pharmacology. [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
Dargan, P. I., et al. (2011). Current Awareness of Piperazines: Pharmacology and Toxicology. Drug Testing and Analysis. [Link]
-
Grokipedia. para-Methoxyphenylpiperazine. [Link]
-
van de Water, A. J., et al. (1998). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry. [Link]
-
Ohtaka, H., et al. (1987). Benzylpiperazine derivatives. I. Syntheses and biological activities of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives. Chemical & Pharmaceutical Bulletin. [Link]
-
Adichunchanagiri University. In vitro, in vivo and in silico‐driven identification of novel benzimidazole derivatives as anticancer and anti‐inflammatory. [Link]
-
ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
Sapa, J., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Medicinal Chemistry. [Link]
-
National Institutes of Health. (2021). Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. [Link]
-
Zhang, X., et al. (2018). Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. Bioorganic Chemistry. [Link]
-
SWGDRUG.org. 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]
-
Shafiq, Z., et al. (2022). In vitro and in silico analysis of synthesized N-benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents. RSC Advances. [Link]
-
Frontiers. (2021). Piperazine-Derived α1D/1A Antagonist...Induces Apoptosis in Benign Prostatic Hyperplasia.... [Link]
-
Wood, D. M., et al. (2008). Dissociative and sympathomimetic toxicity associated with recreational use of 1-(3-trifluoromethylphenyl) piperazine (TFMPP) and 1-benzylpiperzine (BZP). Journal of Medical Toxicology. [Link]
-
European Medicines Agency. (2002). Piperazine Summary Report (3). [Link]
-
MDPI. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
-
National Institutes of Health. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists. [Link]
-
Oakwood Chemical. 1-(4-Benzyloxyphenyl)piperazine hydrochloride. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. para-Methoxyphenylpiperazine - Wikipedia [en.wikipedia.org]
- 3. N-(3-methoxyphenyl)piperazine | 16015-71-7 | Benchchem [benchchem.com]
- 4. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]
- 8. acu.edu.in [acu.edu.in]
- 9. researchgate.net [researchgate.net]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. file.medchemexpress.com [file.medchemexpress.com]
Literature review on the evolution of 1-arylpiperazine derivatives in drug discovery
An In-depth Technical Guide on the Evolution of 1-Arylpiperazine Derivatives in Drug Discovery
Part 1: The Rise of a Privileged Scaffold: The 1-Arylpiperazine Moiety
The 1-arylpiperazine moiety is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its remarkable versatility is evidenced by its presence in a wide array of clinically successful drugs spanning diverse therapeutic areas, from neuropsychiatric disorders to oncology. This guide provides an in-depth exploration of the evolution of 1-arylpiperazine derivatives, tracing their journey from early discoveries to their current status as a cornerstone of modern drug design. We will delve into the medicinal chemistry strategies, structure-activity relationships (SAR), and the mechanistic insights that have propelled this scaffold to the forefront of pharmaceutical innovation.
The core structure, characterized by a piperazine ring linked to an aryl group at the N1 position, offers a unique combination of properties. The piperazine ring, with its two nitrogen atoms, provides a basic center that is often protonated at physiological pH, enabling crucial interactions with biological targets. The aryl group at N1 can be readily modified to modulate potency, selectivity, and pharmacokinetic properties. Furthermore, the N4 position serves as a convenient attachment point for various linkers and terminal functional groups, allowing for extensive exploration of chemical space.
One of the earliest and most influential concepts in the development of 1-arylpiperazine-based drugs was the "long-chain arylpiperazine" model. This model posits that a significant number of potent ligands for aminergic G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors, share a common pharmacophore: a 1-arylpiperazine moiety connected via a flexible alkyl chain to a terminal amide or imide group. This structural motif has been the foundation for the design of numerous central nervous system (CNS) active agents.
Part 2: Revolutionizing Neuropsychopharmacology
The impact of 1-arylpiperazine derivatives has been most profoundly felt in the treatment of neuropsychiatric disorders. Their ability to modulate the activity of key neurotransmitter receptors has led to the development of groundbreaking therapies for anxiety, depression, and psychosis.
The Serotonergic Chapter: From Anxiolytics to Atypical Antidepressants
The serotonergic system, with its diverse array of receptor subtypes, has been a primary focus for the application of 1-arylpiperazine chemistry. The discovery of drugs that selectively target these receptors has revolutionized the management of mood and anxiety disorders.
A pivotal moment in this journey was the development of Buspirone , the first non-benzodiazepine anxiolytic. Its unique mechanism of action as a partial agonist at the serotonin 5-HT1A receptor validated this receptor as a legitimate therapeutic target for anxiety. The success of Buspirone spurred extensive research into the SAR of 1-arylpiperazine derivatives as 5-HT1A receptor ligands.
The general pharmacophore for high-affinity 5-HT1A receptor binding consists of three key elements: a basic nitrogen atom, an aromatic ring, and a third recognition site, often an amide or imide moiety, at a specific distance from the other two. Medicinal chemists have systematically modified each of these components to enhance affinity and selectivity. For instance, substitution on the aryl ring of the piperazine moiety has been shown to significantly influence receptor affinity and functional activity.
Below is a table summarizing the binding affinities of some key serotonergic agents, illustrating the evolution of potency and selectivity.
| Compound | Ar-group | Linker | Terminal Group | 5-HT1A Ki (nM) |
| Buspirone | Pyrimidin-2-yl | -(CH2)4- | Spiro-glutarimide | 10.2 |
| Ipsapirone | Pyrimidin-2-yl | -(CH2)4- | Sulfonamide | 3.3 |
| Gepirone | Pyrimidin-2-yl | -(CH2)4- | Glutarimide | 5.0 |
| Tandospirone | Pyrimidin-2-yl | -(CH2)4- | Bicyclo[2.2.2]octane-dicarboximide | 25 |
Experimental Protocol: Representative Synthesis of a 1-Arylpiperazine 5-HT1A Receptor Ligand
The synthesis of 1-arylpiperazine derivatives often involves the nucleophilic substitution of a suitable haloalkyl derivative with a 1-arylpiperazine. The following is a representative protocol for the synthesis of a long-chain arylpiperazine.
Step 1: Synthesis of 1-(2-methoxyphenyl)piperazine A mixture of 2-methoxyaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and a high-boiling point solvent such as diethylene glycol is heated at reflux for several hours. The reaction mixture is then cooled, and the product is isolated by extraction and purified by distillation or crystallization.
Step 2: N-Alkylation of 1-(2-methoxyphenyl)piperazine 1-(2-methoxyphenyl)piperazine (1.0 eq) is dissolved in a suitable solvent like acetonitrile or DMF. A base such as potassium carbonate (2.0 eq) is added, followed by the dropwise addition of a haloalkyl derivative of the desired terminal group (e.g., N-(4-bromobutyl)phthalimide, 1.1 eq). The mixture is stirred at an elevated temperature until the reaction is complete (monitored by TLC). The product is then isolated by filtration and purified by recrystallization or column chromatography.
Signaling Pathways of Key Serotonin Receptors
The therapeutic effects of serotonergic 1-arylpiperazine derivatives are mediated through their interaction with specific serotonin receptor subtypes, which in turn modulate downstream signaling cascades.
Caption: Simplified signaling pathways for 5-HT1A and 5-HT2A receptors.
The Dopaminergic Saga: The Dawn of Atypical Antipsychotics
First-generation, or "typical," antipsychotics, while effective in treating the positive symptoms of schizophrenia, were plagued by severe extrapyramidal side effects (EPS) due to their strong antagonism of the dopamine D2 receptor. This led to the search for "atypical" antipsychotics with a broader receptor binding profile and a lower propensity for EPS.
Aripiprazole stands out as a landmark achievement in this quest. Its unique pharmacological profile as a D2 receptor partial agonist and a 5-HT2A receptor antagonist represents a paradigm shift in antipsychotic drug design. This "dopamine-serotonin system stabilizer" modulates dopaminergic activity, acting as a functional antagonist in a hyperdopaminergic state and a functional agonist in a hypodopaminergic state, while the 5-HT2A antagonism is thought to contribute to its reduced EPS liability and efficacy against negative symptoms.
The SAR for atypical antipsychotics is complex, requiring a delicate balance of affinities for multiple receptors. The 1-arylpiperazine scaffold has proven to be an ideal template for achieving this balance. Modifications to the aryl group, the linker, and the terminal moiety can fine-tune the affinity for D2, 5-HT1A, 5-HT2A, and other receptors, leading to optimized therapeutic profiles.
The following table provides a comparative overview of the receptor binding affinities of a typical and an atypical antipsychotic.
| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| Haloperidol (Typical) | 1.5 | 3600 | 5.3 |
| Aripiprazole (Atypical) | 0.34 | 4.4 | 3.4 |
Workflow for Antipsychotic Drug Screening
The discovery of new antipsychotic agents involves a multi-step screening process to evaluate their pharmacological and behavioral effects.
Caption: A typical workflow for the screening of novel antipsychotic drugs.
Dopamine Receptor Signaling Pathways
The actions of antipsychotic drugs are primarily mediated through their effects on dopamine receptor signaling.
Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.
Part 3: A New Frontier: 1-Arylpiperazines in Oncology
While the 1-arylpiperazine scaffold has a long and successful history in CNS drug discovery, its application in oncology is a more recent and equally exciting development. The modular nature of this scaffold has allowed medicinal chemists to adapt it to a new class of targets: protein kinases.
The Imatinib Breakthrough: A Paradigm Shift in Cancer Therapy
The development of Imatinib (Gleevec®) represents a watershed moment in the history of cancer treatment. As the first successful tyrosine kinase inhibitor, it ushered in the era of targeted cancer therapy. Imatinib's remarkable efficacy in treating chronic myeloid leukemia (CML) is a direct result of its selective inhibition of the BCR-Abl fusion protein, the molecular driver of the disease.
The design of Imatinib is a masterclass in rational drug design. The 1-arylpiperazine moiety plays a crucial role in its activity, with the N-methylpiperazine group providing a basic handle that enhances solubility and allows for critical interactions within the ATP-binding pocket of the kinase. The overall structure of Imatinib was meticulously optimized to fit the specific conformational requirements of the BCR-Abl kinase domain.
Detailed Synthetic Pathway for Imatinib
The synthesis of Imatinib is a multi-step process that has been optimized for large-scale production. A common route is outlined below.
Caption: A representative synthetic scheme for Imatinib.
Mechanism of Action: Targeting the BCR-Abl Kinase
Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-Abl tyrosine kinase. By occupying this site, it prevents the phosphorylation of downstream substrates, thereby blocking the signaling pathways that drive the uncontrolled proliferation of CML cells.
Caption: Mechanism of action of Imatinib in inhibiting BCR-Abl signaling.
Beyond CML: Expanding the Oncological Armamentarium
The success of Imatinib spurred the exploration of the 1-arylpiperazine scaffold for the inhibition of other kinases implicated in cancer. It was discovered that Imatinib also inhibits the c-Kit and platelet-derived growth factor receptor (PDGFR) kinases, leading to its approval for the treatment of gastrointestinal stromal tumors (GIST) and other malignancies.
This has led to the development of a new generation of kinase inhibitors, many of which retain the 1-arylpiperazine core. These second-generation inhibitors have been designed to overcome resistance to Imatinib and to target a broader range of kinase mutations.
The table below presents the IC50 values of some arylpiperazine-based kinase inhibitors against different cancer cell lines, demonstrating their potent anti-proliferative activity.
| Compound | Target Kinase | Cancer Cell Line | IC50 (nM) |
| Imatinib | BCR-Abl | K562 (CML) | 250 |
| Nilotinib | BCR-Abl | K562 (CML) | 20 |
| Dasatinib | BCR-Abl, Src | K562 (CML) | <1 |
| Sunitinib | PDGFR, VEGFR | A431 (Epidermoid) | 2 |
Signaling Pathways of c-Kit and PDGFR
The inhibition of c-Kit and PDGFR signaling by 1-arylpiperazine derivatives is crucial for their efficacy in various solid tumors.
Caption: Simplified signaling pathways for c-Kit and PDGFR.
Part 4: The Future of a Versatile Scaffold
The evolution of 1-arylpiperazine derivatives in drug discovery is a testament to the power of medicinal chemistry to adapt and innovate. From its origins in CNS-active agents to its current role in targeted cancer therapy, this privileged scaffold continues to provide a fertile ground for the development of new medicines.
Emerging research suggests that the therapeutic potential of 1-arylpiperazine derivatives is far from exhausted. New applications are being explored in areas such as infectious diseases, inflammation, and cardiovascular disorders. The inherent modularity of the scaffold will undoubtedly facilitate the rapid development of new lead compounds for these and other indications.
However, challenges remain. The development of resistance to kinase inhibitors is a significant clinical problem, and the need for more selective and potent GPCR ligands persists. Future research will likely focus on the development of novel 1-arylpiperazine derivatives with improved pharmacokinetic properties, reduced off-target effects, and the ability to overcome resistance mechanisms. The continued application of rational drug design principles, coupled with advances in structural biology and computational chemistry, will be essential for unlocking the full potential of this remarkable scaffold.
Part 5: References
-
Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., ... & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320. [Link]
-
Bali, A., Malhotra, S., Dhir, H., Kumar, A., & Sharma, A. (2010). Synthesis and evaluation of 1-(quinoliloxypropyl)-4-aryl piperazines for atypical antipsychotic effect. European journal of medicinal chemistry, 45(6), 2656-2662. [Link]
-
Di Pietro, O., & Lattova, E. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1297. [Link]
-
Kędzierska, E., Fiorino, F., & Valenti, C. (2019). New Arylpiperazine Derivatives With Antidepressant-Like Activity Containing Isonicotinic and Picolinic Nuclei: Evidence for Serotonergic System Involvement. Naunyn-Schmiedeberg's archives of pharmacology, 392(5), 573-584. [Link]
-
López-Rodríguez, M. L., Ayala, D., Benhamú, B., Morcillo, M. J., & Viso, A. (2002). Arylpiperazine derivatives acting at 5-HT (1A) receptors. Current medicinal chemistry, 9(4), 443-469. [Link]
-
Zimmermann, J. (1997). U.S. Patent No. 5,521,184. Washington, DC: U.S. Patent and Trademark Office.
-
Capdeville, R., Buchdunger, E., Zimmermann, J., & Matter, A. (2002). Glivec (STI571, imatinib), a rationally developed, targeted anticancer drug. Nature reviews Drug discovery, 1(7), 493-502. [Link]
-
Deininger, M., Buchdunger, E., & Druker, B. J. (2005). The development of imatinib as a therapeutic agent for chronic myeloid leukemia. Blood, 105(7), 2640-2653. [Link]
-
Joensuu, H., Roberts, P. J., Sarlomo-Rikala, M., Andersson, L. C., Tervahartiala, P., Tuveson, D., ... & Demetri, G. D. (2001). Effect of the tyrosine kinase inhibitor STI571 in a patient with a metastatic gastrointestinal stromal tumor. New England Journal of Medicine, 344(14), 1052-1056. [Link]
-
Millan, M. J., Marin, P., Bockaert, J., & Mannoury la Cour, C. (2008). Signaling at G-protein-coupled serotonin receptors: recent advances and future research directions. Trends in pharmacological sciences, 29(9), 454-464. [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological reviews, 63(1), 182-217. [Link]
A Technical Guide to the Spectroscopic Characterization of 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine
This guide provides an in-depth analysis of the spectroscopic data for the compound 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine. Designed for researchers, scientists, and professionals in drug development, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. Each section includes a theoretical overview, detailed experimental protocols, and an interpretation of the expected spectral features, underpinned by established scientific principles.
Molecular Structure and Overview
This compound is a derivative of piperazine featuring a substituted phenyl ring. The structural elucidation of such molecules is critical in drug discovery and development to confirm identity, purity, and conformation. Spectroscopic techniques are the cornerstone of this characterization.
Figure 1: Chemical structure of this compound with atom numbering for NMR assignments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.[1] By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, a detailed molecular structure can be elucidated.
Predicted ¹H NMR Data
The ¹H NMR spectrum is anticipated to show distinct signals for the protons on the piperazine ring, the methoxy group, the benzyloxy group, and the two aromatic rings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.45 - 7.28 | m | 5H | C₆H₅ (benzyloxy) |
| ~ 6.90 | d | 1H | Ar-H |
| ~ 6.85 | d | 1H | Ar-H |
| ~ 6.75 | dd | 1H | Ar-H |
| ~ 5.15 | s | 2H | O-CH₂ -Ph |
| ~ 3.85 | s | 3H | O-CH₃ |
| ~ 3.20 | t | 4H | Piperazine-H |
| ~ 3.10 | t | 4H | Piperazine-H |
| ~ 2.50 | s (broad) | 1H | N-H (piperazine) |
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.[2]
| Chemical Shift (δ, ppm) | Assignment |
| ~ 150 | Ar-C |
| ~ 148 | Ar-C |
| ~ 142 | Ar-C |
| ~ 137 | Ar-C (benzyloxy) |
| ~ 128.5 | Ar-C (benzyloxy) |
| ~ 128 | Ar-C (benzyloxy) |
| ~ 127.5 | Ar-C (benzyloxy) |
| ~ 120 | Ar-C |
| ~ 113 | Ar-C |
| ~ 112 | Ar-C |
| ~ 71 | O-C H₂-Ph |
| ~ 56 | O-C H₃ |
| ~ 51 | Piperazine-C |
| ~ 46 | Piperazine-C |
Experimental Protocol for NMR Spectroscopy
A generalized protocol for acquiring NMR spectra is as follows:[3]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it must dissolve the compound without giving interfering signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe.[5]
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition of ¹H NMR Spectrum:
-
Set the spectral width to approximately 15 ppm.
-
Use a 90° pulse.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16 or more) to achieve a good signal-to-noise ratio.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (often several hundred to thousands) are typically required due to the low natural abundance of ¹³C.[6]
-
-
Data Processing: Fourier transform the acquired free induction decays (FIDs), phase correct the spectra, and perform baseline correction. Integrate the signals in the ¹H NMR spectrum.
Figure 2: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).[7]
Predicted IR Data
The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.[8]
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 3500 | Medium, broad | N-H stretch | Secondary amine (piperazine) |
| 3030 - 3100 | Medium | C-H stretch | Aromatic |
| 2850 - 3000 | Medium | C-H stretch | Aliphatic (piperazine, methoxy, benzyl) |
| 1590, 1510, 1450 | Strong to medium | C=C stretch | Aromatic ring |
| 1250 - 1300 | Strong | C-N stretch | Aryl-N (piperazine) |
| 1200 - 1275 | Strong | Asymmetric C-O-C stretch | Aryl ether |
| 1020 - 1075 | Strong | Symmetric C-O-C stretch | Aryl ether |
| 1100 - 1150 | Medium | C-N stretch | Aliphatic amine (piperazine) |
| 690 - 770 | Strong | C-H bend | Aromatic (out-of-plane) |
Experimental Protocol for IR Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method.[9]
-
Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Cleaning: Clean the ATR crystal thoroughly after the measurement.
Figure 3: Workflow for ATR-IR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and molecular formula of a compound.[10] Fragmentation patterns can also offer structural clues.[11]
Predicted Mass Spectrometry Data
The molecular formula of this compound is C₂₄H₂₆N₂O₂.
-
Molecular Weight: 390.48 g/mol
-
Exact Mass: 390.1994
-
Expected Molecular Ion Peak (M⁺•): m/z = 390
-
Nitrogen Rule: The even molecular weight is consistent with the presence of an even number of nitrogen atoms (two in this case).[12]
Predicted Fragmentation Pattern:
Mass spectrometry involves ionizing the molecule and then detecting the mass-to-charge ratio of the resulting ions. Common fragmentation pathways for this molecule would likely involve:
-
Loss of the benzyl group: A prominent peak at m/z = 299 (M - 91) due to the cleavage of the benzylic ether bond, forming a stable benzyl cation (m/z = 91).
-
Cleavage of the piperazine ring: Fragmentation of the piperazine ring can lead to a variety of smaller charged species.
-
Loss of the methoxy group: A peak at m/z = 359 (M - 31) corresponding to the loss of a methoxy radical.
Experimental Protocol for Mass Spectrometry
A general protocol for obtaining a mass spectrum using electrospray ionization (ESI) is as follows:[13]
-
Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar to nanomolar range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.
-
Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.
-
Desolvation: The charged droplets evaporate in a heated capillary, releasing the protonated molecular ions ([M+H]⁺) into the gas phase.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Figure 4: General workflow for ESI-Mass Spectrometry.
Conclusion
The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. While the data presented here is predictive, it is based on well-established principles of spectroscopy and provides a robust framework for the experimental characterization of this and related molecules. The detailed protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in a research and development setting.
References
-
National Center for Biotechnology Information. 1-([4-methoxy-11C]-3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazine. [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
The Organic Chemistry Tutor. IR Spectroscopy - Basic Introduction. [Link]
-
Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. [Link]
-
Chemistry LibreTexts. Mass Spectrometry. [Link]
-
University of California, Davis. Exp 8 - Infrared Spectroscopy. [Link]
-
Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
ResearchGate. IR spectrum of 1-(4-methoxyphenyl)-3- (4-propyloxyphenyl)-2-propen-1-one. [Link]
-
Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (¹H) NMR Spectrum. [Link]
-
ACS Publications. Mass Spectrometry Based Approach for Organic Synthesis Monitoring. [Link]
-
Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]
-
Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Chemguide. interpreting C-13 NMR spectra. [Link]
-
OpenStax. 12.2 Interpreting Mass Spectra. [Link]
-
eGyanKosh. EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. [Link]
-
ResearchGate. (PDF) Organic mass spectrometry at the beginning of the 21st century. [Link]
-
Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]
-
MassBank. o-Dianisidine. [Link]
-
University of Arizona. Interpretation of mass spectra. [Link]
-
The Organic Chemistry Tutor. Carbon-13 NMR Spectroscopy. [Link]
-
University of Wisconsin-Madison. Experiment 11 — Infrared Spectroscopy. [Link]
-
Chem233UIUC. 1H NMR - Spectra Interpretation Part I Examples. [Link]
-
ResearchGate. (PDF) Interpretation of Mass Spectra. [Link]
-
Chemistry Steps. 13C Carbon NMR Spectroscopy. [Link]
-
Specac Ltd. Interpreting Infrared Spectra. [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]
-
SpectraBase. N-[4-(benzyloxy)phenyl]-3-(4-benzyl-1-piperazinyl)propanamide. [Link]
-
Oregon State University. The Mass Spectrometry Experiment. [Link]
-
Michigan State University. NMR Spectroscopy. [Link]
-
SciSpace. 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. [Link]
-
SWGDRUG.org. 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]
-
The Organic Chemistry Tutor. Mass Spectrometry. [Link]
-
ResearchGate. (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]
-
Central European Institute of Technology. Practical NMR Spectroscopy of Biomolecules. [Link]
-
ResearchGate. IR spectrum of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-butyl) piperazine. [Link]
-
Springer Nature Experiments. Mass Spectrometry Protocols and Methods. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. amherst.edu [amherst.edu]
- 10. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. uni-saarland.de [uni-saarland.de]
Methodological & Application
Step-by-step synthesis protocol for 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine
An Application Note and Protocol for the Synthesis of 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key intermediate in pharmaceutical research and drug development. The described methodology employs a robust and efficient two-step process commencing from the readily available starting material, vanillin. The protocol first details the benzylation of vanillin to yield the aldehyde intermediate, 4-(benzyloxy)-3-methoxybenzaldehyde. Subsequently, a direct reductive amination is performed using this intermediate and piperazine to afford the target compound. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, safety protocols, and characterization methods to ensure a reliable and reproducible synthesis.
Introduction and Scientific Background
Arylpiperazine derivatives are a ubiquitous structural motif in a vast number of biologically active compounds and approved pharmaceuticals.[1][2] Their unique physicochemical properties often impart favorable pharmacokinetic profiles, making them privileged scaffolds in medicinal chemistry. The target molecule, this compound, serves as a crucial building block for more complex molecular architectures.
The synthetic strategy outlined herein was chosen for its efficiency, reliability, and use of common laboratory reagents. The synthesis begins with the protection of the phenolic hydroxyl group of vanillin (4-hydroxy-3-methoxybenzaldehyde) as a benzyl ether. This Williamson ether synthesis is a classic and high-yielding transformation. The resulting intermediate, 4-(benzyloxy)-3-methoxybenzaldehyde, is then directly coupled with piperazine via reductive amination. Reductive amination is a cornerstone of C-N bond formation, valued for its operational simplicity and broad applicability in pharmaceutical synthesis.[3][4] This method avoids the harsher conditions sometimes required by other methods like Buchwald-Hartwig amination, which often necessitates expensive palladium catalysts and ligands.[5][6]
Overall Reaction Scheme
Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde

Step 2: Synthesis of this compound

Safety and Hazard Mitigation
All procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Benzyl Chloride : Highly corrosive, lachrymatory, and a probable carcinogen.[7][8] It can cause severe burns to the skin and eyes and is toxic upon inhalation.[7][9] Handle with extreme care in a fume hood.
-
Piperazine (Anhydrous) : Corrosive and can cause severe skin burns and eye damage.[10][11][12] It is a respiratory and skin sensitizer and is suspected of damaging fertility.[10][11] Avoid inhalation of dust.
-
Sodium Triacetoxyborohydride : Reacts with water to release flammable gases. It is harmful if swallowed or inhaled. Handle in a dry, inert atmosphere.
-
Potassium Carbonate (K₂CO₃) : Causes serious eye irritation and skin irritation. Avoid creating dust.
-
2-Methoxyphenol (Guaiacol, a related starting material) : Harmful if swallowed or inhaled and causes serious eye damage.[13][14][15]
-
Solvents (DMF, Dichloromethane, Methanol) : Handle with care, as they are flammable and/or toxic. Dichloromethane is a suspected carcinogen.
Refer to the Material Safety Data Sheets (MSDS) for each reagent before commencing any experimental work.[7][10][13][16]
Materials and Reagents
Reagent Data Table
| Reagent Name | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Role |
| Step 1: Benzylation | |||||
| Vanillin | C₈H₈O₃ | 152.15 | 10.0 g | 65.7 | Starting Material |
| Benzyl Chloride | C₇H₇Cl | 126.58 | 9.2 g (7.9 mL) | 72.3 | Benzylating Agent |
| Potassium Carbonate | K₂CO₃ | 138.21 | 13.6 g | 98.4 | Base |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | - | Solvent |
| Step 2: Reductive Amination | |||||
| 4-(Benzyloxy)-3-methoxybenzaldehyde | C₁₅H₁₄O₃ | 242.27 | 10.0 g | 41.3 | Aldehyde Intermediate |
| Piperazine (Anhydrous) | C₄H₁₀N₂ | 86.14 | 7.1 g | 82.6 | Amine |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 13.1 g | 61.9 | Reducing Agent |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 200 mL | - | Solvent |
| Acetic Acid | CH₃COOH | 60.05 | 2.4 g (2.3 mL) | 39.9 | Catalyst |
Experimental Synthesis Protocol
Step 1: Synthesis of 4-(Benzyloxy)-3-methoxybenzaldehyde
Rationale: This step protects the acidic phenolic proton of vanillin, preventing it from interfering with subsequent reactions and installing the required benzyloxy group. Potassium carbonate is an effective and economical base for this Williamson ether synthesis. DMF is used as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates the Sₙ2 reaction.
Procedure:
-
Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add vanillin (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (13.6 g, 98.4 mmol).
-
Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Begin stirring the suspension. Add benzyl chloride (7.9 mL, 72.3 mmol) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80 °C using an oil bath and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The disappearance of the vanillin spot (visualized with UV light and/or a potassium permanganate stain) indicates reaction completion.
-
Once complete, cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of cold water with stirring. A white precipitate should form.
-
Stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with water (3 x 100 mL).
-
Dry the solid in a vacuum oven at 50 °C overnight. The product, 4-(benzyloxy)-3-methoxybenzaldehyde, is typically obtained as a white to off-white solid and is often pure enough for the next step without further purification. Expected yield: >90%.
Step 2: Synthesis of this compound
Rationale: This step utilizes a direct reductive amination to form the target C-N bond.[17] The aldehyde reacts with the secondary amine (piperazine) to form an intermediate iminium ion. Sodium triacetoxyborohydride is the reducing agent of choice as it is milder than other hydrides like sodium borohydride and selectively reduces the iminium ion in the presence of the unreacted aldehyde. A slight excess of piperazine is used to favor the mono-alkylation product. Acetic acid is added to catalyze the formation of the iminium ion.
Procedure:
-
To a 500 mL round-bottom flask containing a magnetic stir bar, add 4-(benzyloxy)-3-methoxybenzaldehyde (10.0 g, 41.3 mmol) and anhydrous piperazine (7.1 g, 82.6 mmol).
-
Add 200 mL of anhydrous dichloromethane (DCM).
-
Stir the mixture at room temperature for 30 minutes.
-
Add glacial acetic acid (2.3 mL, 39.9 mmol) to the mixture.
-
In portions, carefully add sodium triacetoxyborohydride (13.1 g, 61.9 mmol) over 15-20 minutes. The addition may be slightly exothermic.
-
Stir the reaction at room temperature for 12-18 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC (e.g., 9:1 DCM:Methanol) for the disappearance of the starting aldehyde.
-
Upon completion, carefully quench the reaction by the slow addition of 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 1% to 5% methanol in dichloromethane to afford this compound as a white or pale yellow solid. Expected yield: 70-85%.
Synthesis and Purification Workflow
Caption: Synthetic workflow for this compound.
References
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). [Link]
- Google Patents. (n.d.). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
- Google Patents. (n.d.). EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl)
-
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. [Link]
- Google Patents. (n.d.). A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4.
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzyl chloride. [Link]
-
New Jersey Department of Health. (2004). Hazard Summary: Piperazine. [Link]
- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). Preparation of 1-Hydrosilatrane, and Its Use in the Highly Practical Synthesis of Secondary and Tertiary Amines from Aldehydes and Ketones via Direct Reductive Amination. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-benzyloxyaniline. [Link]
-
International Labour Organization. (n.d.). ICSC 1032 - PIPERAZINE (anhydrous). [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoyl chloride. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
-
ResearchGate. (n.d.). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]
-
University of Toronto. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. [Link]
-
International Labour Organization. (n.d.). ICSC 0016 - BENZYL CHLORIDE. [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
- Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
-
PubMed Central. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. [Link]
- Google Patents. (n.d.). CA1060446A - Piperazine compounds.
-
Kishida Chemical Co., Ltd. (2024). Safety Data Sheet: 2-Methoxyphenol(o-). [Link]
-
PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]
-
GOV.UK. (2025). Benzyl chloride: general information. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Guaiacol. [Link]
- Google Patents. (n.d.). WO1997010222A1 - Method for preparing piperazines.
-
National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
PubChem. (n.d.). Guaiacol. [Link]
-
ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. nj.gov [nj.gov]
- 8. ICSC 0016 - BENZYL CHLORIDE [chemicalsafety.ilo.org]
- 9. gov.uk [gov.uk]
- 10. tcichemicals.com [tcichemicals.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. nj.gov [nj.gov]
- 13. fishersci.com [fishersci.com]
- 14. kishida.co.jp [kishida.co.jp]
- 15. carlroth.com [carlroth.com]
- 16. carlroth.com [carlroth.com]
- 17. EP0453365B1 - Process for the preparation of 1-(2,3,4-trimethoxybenzyl) piperazine by reductive amination - Google Patents [patents.google.com]
Application Note: Robust HPLC and LC-MS/MS Strategies for the Analysis of Piperazine Derivatives
Abstract
The piperazine ring is a ubiquitous scaffold in modern pharmaceuticals, central to the activity of drugs ranging from antihistamines like Cetirizine to antipsychotics like Olanzapine and various designer drugs.[1][2] Its unique physicochemical properties, particularly its basicity and frequent lack of a strong chromophore, present distinct analytical challenges. This guide provides a detailed technical overview and validated protocols for the analysis of piperazine derivatives using High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will explore the rationale behind methodological choices, from mobile phase selection to derivatization strategies, and provide robust, step-by-step protocols grounded in established regulatory principles.
Introduction: The Analytical Significance of the Piperazine Moiety
Piperazine is a six-membered heterocyclic compound with two nitrogen atoms at the 1 and 4 positions.[1] This structure imparts a high degree of basicity (pKa values are typically around 5.4 and 9.7), making piperazine and its derivatives highly soluble in aqueous media at acidic pH.[2] While this property is often beneficial for formulation, it can pose challenges for retention on traditional reversed-phase HPLC columns.
A primary analytical hurdle is that the basic piperazine ring itself does not possess a UV chromophore, making direct HPLC-UV detection difficult and insensitive.[3] Consequently, analytical strategies often diverge into two main paths:
-
HPLC with UV Detection: This approach is viable for derivatives that already contain a chromophore (e.g., an aromatic ring substituent) or for the parent piperazine structure after a pre-column derivatization step to attach a UV-active tag.[4][5]
-
LC-MS/MS Detection: This has become the gold standard for its superior sensitivity and selectivity, allowing for the direct analysis of underivatized piperazine compounds even at trace levels in complex matrices like plasma.[5][6]
This document will detail both approaches, providing the necessary protocols to empower researchers to develop and validate methods fit for their specific purpose.
The Causality Behind Experimental Choices: A Scientific Rationale
A robust analytical method is not a random collection of parameters but a system designed based on the fundamental physicochemical properties of the analyte. The basic and often hydrophilic nature of piperazine derivatives dictates many of our choices.
Chromatographic Column and Mobile Phase Selection
-
The Challenge of Retention: Due to their basicity, piperazine derivatives are often protonated (positively charged) in typical acidic mobile phases used for reversed-phase chromatography. This can lead to poor retention on standard C18 columns and peak tailing due to strong ionic interactions with residual silanols on the silica surface.
-
Strategic Solutions:
-
pH Adjustment: Operating the mobile phase at a mid-range pH (e.g., pH 6-8) can suppress the ionization of the piperazine nitrogens, increasing hydrophobicity and retention. However, this requires the use of pH-stable columns (e.g., hybrid-silica or polymer-based).
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent (e.g., heptanesulfonic acid) to the mobile phase forms a neutral complex with the protonated analyte, significantly improving retention on C18 columns.[7]
-
Alternative Stationary Phases: Hydrophilic Interaction Liquid Chromatography (HILIC) offers an alternative mode of separation for highly polar compounds that are poorly retained in reversed-phase.[3] Mixed-mode columns that combine reversed-phase and ion-exchange characteristics are also highly effective.[3]
-
The Derivatization Imperative for HPLC-UV
For quantifying piperazine or its non-chromophoric derivatives by HPLC-UV, a chemical derivatization step is often mandatory.[4][5] The goal is to react the secondary amine functionalities of the piperazine ring with a reagent that imparts a strong UV absorbance.
-
Common Reagents: A widely used and effective reagent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[4][5] It reacts with the piperazine amine to form a highly stable, UV-active derivative that can be detected at high sensitivity.[4]
-
Reaction Considerations: The derivatization reaction must be optimized for temperature, time, and pH to ensure it is complete and reproducible. It is also crucial to verify that the derivatizing agent and any by-products do not interfere with the chromatogram of the analyte of interest.[5]
Harnessing the Power of Mass Spectrometry
LC-MS provides a powerful alternative that bypasses the need for derivatization.
-
Ionization: Piperazine derivatives, being basic, are exceptionally well-suited for positive-mode Electrospray Ionization (ESI). The piperazine nitrogens readily accept a proton in the ESI source, forming a stable [M+H]⁺ precursor ion.
-
Fragmentation: In tandem mass spectrometry (MS/MS), the [M+H]⁺ ion is fragmented to produce characteristic product ions. The fragmentation is predictable and provides structural confirmation. For many N-aryl or N-benzyl piperazines, a common and dominant fragmentation pathway is the cleavage of the piperazine ring, often yielding a stable fragment corresponding to the substituted portion of the molecule.[8] This allows for the development of highly selective and sensitive Multiple Reaction Monitoring (MRM) assays.
Experimental Protocols
The following protocols are provided as robust starting points. As per USP <621> guidelines, adjustments to parameters like column dimensions and flow rate may be made but require proper validation to ensure the method remains fit for purpose.[9][10]
Protocol 1: HPLC-UV Analysis of Piperazine (as a Genotoxic Impurity) via NBD-Cl Derivatization
This protocol is adapted for the quantification of trace-level piperazine in an Active Pharmaceutical Ingredient (API).
1. Instrumentation and Reagents:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
Analytical balance, sonicating bath, and vortex mixer.
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade), Sodium Borate, Hydrochloric Acid, 4-chloro-7-nitrobenzofuran (NBD-Cl).
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 340 nm[9]
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Borate Buffer (0.1 M, pH 8.5): Dissolve an appropriate amount of Sodium Borate in water and adjust pH with HCl.
-
NBD-Cl Solution (1 mg/mL): Dissolve 10 mg of NBD-Cl in 10 mL of Acetonitrile. Prepare fresh.
-
Standard Stock Solution (100 µg/mL Piperazine): Accurately weigh 10 mg of piperazine reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Sample Solution (API): Accurately weigh 100 mg of the API into a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
4. Derivatization Procedure (for Standards and Samples):
-
Pipette 1.0 mL of the standard or sample solution into a clean vial.
-
Add 1.0 mL of Borate Buffer (pH 8.5).
-
Add 1.0 mL of NBD-Cl solution.
-
Cap the vial, vortex thoroughly, and place in a heating block at 60 °C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
5. System Suitability and Analysis:
-
Inject a blank (diluent treated with the derivatization procedure).
-
Make five replicate injections of a derivatized standard solution (e.g., 1 µg/mL). The %RSD of the peak area should be ≤ 2.0%.
-
Inject the prepared sample solutions to determine the concentration of piperazine against a calibration curve.
Protocol 2: LC-MS/MS Bioanalysis of a Piperazine Derivative (e.g., Cetirizine) in Rat Plasma
This protocol is designed for preclinical pharmacokinetic studies and utilizes protein precipitation for sample cleanup.
1. Instrumentation and Reagents:
-
LC-MS/MS system (Triple Quadrupole) with an ESI source.
-
Centrifuge capable of 4000 x g.
-
Reagents: Acetonitrile (MS grade), Methanol (MS grade), Water (MS grade), Formic Acid, Cetirizine reference standard, and a suitable internal standard (e.g., Cetirizine-d4).
2. LC-MS/MS Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions (Example):
-
Cetirizine: Precursor [M+H]⁺ m/z 389.2 → Product m/z 201.1
-
Cetirizine-d4 (IS): Precursor [M+H]⁺ m/z 393.2 → Product m/z 201.1
-
3. Sample Preparation Procedure:
-
Pipette 50 µL of rat plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 100 ng/mL in methanol).
-
Add 200 µL of Acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 4000 x g for 10 minutes at 4 °C.[11]
-
Carefully transfer the supernatant to a clean vial or 96-well plate for injection.
Method Validation: A Self-Validating System
Every protocol must be validated to demonstrate it is fit for its intended purpose.[12] Validation should be performed according to ICH Q2(R2) guidelines or FDA guidance on bioanalytical method validation.[13][14][15]
Table 1: Key Validation Parameters and Typical Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity/Selectivity | To ensure the signal is from the analyte only, without interference from matrix components, impurities, or degradants. | No significant interfering peaks at the retention time of the analyte in blank samples. |
| Linearity | To demonstrate a proportional relationship between concentration and instrument response over a defined range. | Correlation coefficient (r²) ≥ 0.995.[13] |
| Range | The interval between the upper and lower concentrations for which the method is precise and accurate. | Defined by the linearity study. |
| Accuracy | Closeness of the measured value to the true value. | % Recovery typically within 85-115% for impurities and 98-102% for assay. For bioanalysis, within ±15% of nominal (±20% at LLOQ). |
| Precision (Repeatability & Intermediate) | To measure the degree of scatter between a series of measurements. | %RSD should typically be ≤ 2.0% for assay and ≤ 15% for impurity/bioanalytical methods (≤ 20% at LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results when parameters (e.g., pH, flow rate, column temp) are slightly varied. |
Visualization of Workflows
General Analytical Workflow
The following diagram illustrates the typical path from sample receipt to final data reporting for the analysis of a piperazine derivative.
Caption: Decision tree for method development strategy.
References
- Navaneeswari, R., & Reddy, P. R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
-
HPLC Analysis of Piperazine on Primesep 100. (n.d.). SIELC Technologies. Retrieved January 24, 2026, from [Link]
-
USP-NF 621 Chromatography. (n.d.). Scribd. Retrieved January 24, 2026, from [Link]
- Gierczak, M., Szpiech, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(3), 143.
- Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. (2021). ACS Omega.
- Gadzała-Kopciuch, R. M. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime. Retrieved January 24, 2026, from [Link]
-
Gadzała-Kopciuch, R. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved January 24, 2026, from [Link]
-
Piperazine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]
- European Pharmacopoeia 7.0. (2014). EDQM.
-
Mass spectra and major fragmentation patterns of piperazine designer drugs. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
- Chen, C. (2008). Physicochemical, pharmacological and pharmacokinetic properties of the zwitterionic antihistamines cetirizine and levocetirizine. Current Medicinal Chemistry, 15(21), 2173-2191.
-
<621> CHROMATOGRAPHY. (2022). US Pharmacopeia (USP). Retrieved January 24, 2026, from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). Retrieved January 24, 2026, from [Link]
- Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in r
-
PIPERAZINE CITRATE CRS. (n.d.). EDQM. Retrieved January 24, 2026, from [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. (2022). European Medicines Agency (EMA). Retrieved January 24, 2026, from [Link]
- Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Deriv
-
fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. (n.d.). SciELO. Retrieved January 24, 2026, from [Link]
-
Studies on physico-chemical and pharmacokinetic properties of olanzapine through nanosuspension. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
olanzapine-cipla-epar-scientific-discussion_en.pdf. (n.d.). European Medicines Agency. Retrieved January 24, 2026, from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation. (n.d.). IntuitionLabs. Retrieved January 24, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 24, 2026, from [Link]
-
What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. (2023). LCGC. Retrieved January 24, 2026, from [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. Retrieved January 24, 2026, from [Link]
- Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. (2006). TSI Journals.
-
Physicochemical characterization and in vitro dissolution behavior of olanzapine-mannitol solid dispersions. (n.d.). SciELO. Retrieved January 24, 2026, from [Link]
-
Piperazine Hydrate BP/EP/IP. (n.d.). G.AMPHRAY LABORATORIES. Retrieved January 24, 2026, from [Link]
- <621> CHROM
-
ICH Q2(R2) & Q14 Guidelines and impact on validation in OMCL Laboratories. (n.d.). Eurachem. Retrieved January 24, 2026, from [Link]
- <621> CHROM
- Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. (n.d.).
-
Piperazine Citrate BP/EP/USP/IP. (n.d.). G.AMPHRAY LABORATORIES. Retrieved January 24, 2026, from [Link]
-
Bioanalytical Method Validation for Biomarkers Guidance. (2025). HHS.gov. Retrieved January 24, 2026, from [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. Retrieved January 24, 2026, from [Link]
- Bioanalytical Method Valid
-
Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. (2020). YouTube. Retrieved January 24, 2026, from [Link]
-
FDA News: Issue 21-1, November 2022. (2022). ASCPT. Retrieved January 24, 2026, from [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Piperazine - Wikipedia [en.wikipedia.org]
- 3. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. usp.org [usp.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. hhs.gov [hhs.gov]
- 15. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
Troubleshooting & Optimization
Strategies to prevent disubstitution during piperazine alkylation
Welcome to our dedicated technical support guide for piperazine alkylation. As a core scaffold in numerous pharmaceuticals and research compounds, the selective functionalization of piperazine is a frequent yet challenging task for synthetic chemists.[1][2] The primary hurdle is achieving selective mono-N-alkylation while preventing the formation of the undesired N,N'-disubstituted product. This guide provides in-depth, field-proven insights, troubleshooting advice, and detailed protocols to help you navigate these challenges and achieve high yields of your target mono-alkylated piperazine.
Troubleshooting Guide: Common Issues in Piperazine Alkylation
This section addresses specific problems you might encounter during your experiments, offering explanations for the underlying causes and providing actionable solutions.
Scenario 1: High Levels of Disubstituted Product Observed
-
Question: I'm performing a direct alkylation of piperazine with an alkyl halide and my analysis (TLC, LC-MS) shows a significant amount of the dialkylated byproduct. How can I improve the selectivity for the mono-alkylated product?
-
Answer: This is the most common issue in piperazine alkylation. The mono-alkylated product is often more nucleophilic than piperazine itself, leading to a second alkylation that can sometimes be faster than the first. Here are several strategies to address this, ranging from simple adjustments to more robust methodological changes:
-
Increase the Excess of Piperazine: The most straightforward approach is to shift the reaction equilibrium in favor of mono-alkylation by using a large excess of piperazine (5 to 10 equivalents or more) relative to the alkylating agent. This statistically increases the probability that the alkylating agent will react with an unreacted piperazine molecule rather than the mono-substituted product. The downside is the need to remove a large amount of unreacted piperazine during workup.
-
Use of Piperazine Monohydrochloride: You can try using 2 equivalents of piperazine monohydrochloride in a solvent like ethanol.[3][4] The monoprotonated form is less nucleophilic, which helps to prevent disubstitution.[3] However, the overall reaction rate may be slower.
-
Lower the Reaction Temperature: If your alkylating agent is sufficiently reactive, lowering the temperature can sometimes increase selectivity. This is because the activation energy for the second alkylation may be higher than for the first.
-
Consider Reductive Amination: Instead of an alkyl halide, use an aldehyde or ketone in a reductive amination reaction. This method avoids the formation of quaternary ammonium salts and can offer better control over mono-alkylation.[1][3]
-
Scenario 2: Low Yield of the Desired Mono-alkylated Product
-
Question: My reaction is clean, with minimal disubstitution, but the overall yield of my mono-alkylated product is very low. What could be the cause?
-
Answer: Low yield in the absence of significant byproducts can point to several issues:
-
Product Lost During Workup: Mono-alkylated piperazines are often basic and can have significant water solubility, especially in their protonated salt form.[3] During an aqueous workup, if the aqueous layer is not sufficiently basic, your product may remain there.
-
Solution: Adjust the pH of the aqueous layer to 11-12 with a base like NaOH or K₂CO₃ before extraction.[4] Use a more polar organic solvent for extraction, such as chloroform (CHCl₃) or a mixture of dichloromethane (DCM) and isopropanol.
-
-
Formation of Quaternary Ammonium Salts: The second nitrogen of the mono-alkylated piperazine can be further alkylated to form a quaternary ammonium salt, which is highly water-soluble and would not be extracted into the organic layer.[3] This is more likely with highly reactive alkylating agents like methyl iodide.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If the reaction has stalled, you may need to increase the temperature or extend the reaction time.
-
-
Scenario 3: Difficulty in Purifying the Mono-alkylated Product
-
Question: I have a mixture of my desired mono-alkylated product, unreacted piperazine, and the disubstituted product. Column chromatography is proving difficult. Are there other purification strategies?
-
Answer: Purifying these closely related amines can indeed be challenging. Here are a few approaches:
-
Acidic Wash: If you've used a large excess of piperazine, you can perform an acidic wash (e.g., with dilute HCl or 2% acetic acid) to remove the more basic piperazine.[5] Your mono-alkylated product may also be extracted into the acidic aqueous layer, so you will need to re-basify and extract it back into an organic solvent.
-
Salt Crystallization: You can selectively precipitate the product as a salt. For instance, dissolving the crude mixture in a solvent like acetone and adding acetic acid can precipitate piperazine diacetate, potentially leaving your product in solution, or vice-versa depending on solubilities.[6]
-
Boc Protection Strategy for Purification: A clever workup strategy involves treating the entire crude reaction mixture with Di-tert-butyl dicarbonate (Boc₂O).[3] This will protect the remaining secondary amines (unreacted piperazine and your mono-alkylated product), making them less polar. The di-substituted product will not react. This change in polarity often makes chromatographic separation significantly easier. After purification, the Boc group can be removed with an acid like trifluoroacetic acid (TFA) or HCl in dioxane.
-
Frequently Asked Questions (FAQs)
-
Question: What is the most reliable method to ensure mono-alkylation?
Answer: The most robust and widely recommended strategy is to use a protecting group.[3] By protecting one of the piperazine nitrogens, you can perform the alkylation on the remaining free nitrogen. Subsequent removal of the protecting group affords the desired mono-alkylated product in high purity. The tert-butoxycarbonyl (Boc) group is a popular choice due to its ease of installation and clean removal under acidic conditions.[3][7]
-
Question: How do I choose the right protecting group?
Answer: The choice of protecting group depends on the stability of your molecule to the deprotection conditions.
-
Boc (tert-butoxycarbonyl): Removed with strong acid (e.g., TFA, HCl). It's a very common and effective choice.[3]
-
Cbz (Carboxybenzyl): Removed by catalytic hydrogenation. This is a good option if your molecule contains other acid-sensitive functional groups.
-
Formyl or Acetyl: Can be removed by basic or acidic hydrolysis.[3][8] These are economical options.
-
-
Question: Does the choice of solvent and base matter?
Answer: Absolutely. The choice of solvent and base can significantly impact the reaction rate and selectivity.
-
Solvents: Aprotic polar solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly used for alkylations with alkyl halides. Dichloromethane (DCM) is often used for Boc protection.[3]
-
Bases: An inorganic base like potassium carbonate (K₂CO₃) is often used to scavenge the acid formed during the reaction.[3] Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also common choices. The base should be strong enough to deprotonate the piperazine but not so strong as to cause side reactions with your alkylating agent.
-
Strategic Workflow for Piperazine Mono-Alkylation
The following diagram outlines a decision-making process for selecting an appropriate strategy for piperazine mono-alkylation.
Caption: Decision workflow for piperazine mono-alkylation strategy.
Comparative Summary of Mono-Alkylation Strategies
| Strategy | Advantages | Disadvantages | Best Suited For |
| Protecting Group (e.g., Boc) | High selectivity, clean reaction, simplified purification.[3] | Adds two steps (protection/deprotection) to the synthesis. | When high purity is critical and multi-step synthesis is acceptable. |
| Large Excess of Piperazine | Simple, one-pot reaction. | Requires removal of large amounts of excess starting material; purification can be difficult.[1] | Quick, small-scale reactions where purification challenges can be managed. |
| Reductive Amination | Good selectivity, avoids quaternary salt formation.[1][3] | Requires the corresponding aldehyde or ketone, which may not be readily available. | When the aldehyde/ketone precursor is accessible and direct alkylation is problematic. |
| Use of Piperazine Salt | Simple, one-pot reaction that can improve selectivity over using free base.[3][4] | Lower reactivity may require harsher conditions or more reactive alkylating agents.[3] | Situations where a moderate increase in selectivity is needed without resorting to protection. |
Key Experimental Protocols
Protocol 1: Mono-alkylation using Boc-Protected Piperazine (Recommended)
This protocol is the most reliable method for achieving selective mono-alkylation.
Step 1: Alkylation of Mono-Boc-piperazine
-
To a solution of 1-Boc-piperazine (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).[3]
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq) to the mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup: dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude N-alkyl-N'-Boc-piperazine.
-
Purify the product by column chromatography if necessary.
Step 2: Boc Deprotection
-
Dissolve the purified N-alkyl-N'-Boc-piperazine in a solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid. Common choices are trifluoroacetic acid (TFA, 4-5 eq) in DCM, or a solution of HCl in dioxane (e.g., 4M).
-
Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, concentrate the solvent under reduced pressure.
-
Neutralize the resulting salt by dissolving the residue in water and adding a base (e.g., NaOH solution) until the pH is >11.
-
Extract the free amine product with an organic solvent (e.g., DCM or CHCl₃).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the pure mono-alkylated piperazine.
Protocol 2: Direct Alkylation using Excess Piperazine
This is a quicker but often less clean method.
-
In a round-bottom flask, dissolve a large excess of piperazine (e.g., 8 equivalents) in a suitable solvent (e.g., ethanol or THF).[1]
-
Slowly add the alkylating agent (1.0 eq) to the solution at room temperature or below (e.g., 0 °C) to control the initial exotherm.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.
-
Once the alkylating agent is consumed, concentrate the reaction mixture under reduced pressure.
-
Perform a workup to separate the product from the excess piperazine. This may involve partitioning between an organic solvent and a dilute aqueous acid solution, followed by basification of the aqueous layer and re-extraction of the product.
-
Purify the crude product by column chromatography or crystallization.
References
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? | ResearchGate. (2013). Available at: [Link]
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines | The Journal of Organic Chemistry - ACS Publications. (2025). Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines - PMC - NIH. (2016). Available at: [Link]
- Method for preparing n-alkyl-piperazines - Google Patents. (2014).
- Method for the preparation of piperazine and its derivatives - Google Patents. (2003).
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. (n.d.). Available at: [Link]
-
What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? | ResearchGate. (2013). Available at: [Link]
-
Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - RSC Publishing. (2018). Available at: [Link]
-
Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - NIH. (n.d.). Available at: [Link]
- Purification of piperazine - Google Patents. (1959).
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Journal of the American Chemical Society. (n.d.). Available at: [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020). Available at: [Link]
-
A Simple Synthesis of N-Alkylpiperazines - ResearchGate. (2024). Available at: [Link]
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. Enantioselective synthesis of gem -disubstituted N -Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - Chemical Science (RSC Publishing) DOI:10.1039/C8SC03967D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine
This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 1-(4-(Benzyloxy)-3-methoxyphenyl)piperazine (CAS No. 142353-49-9). As a substituted piperazine derivative, this compound warrants careful handling. While comprehensive toxicological data for this specific molecule may be limited, its structural motifs—a piperazine ring, a substituted aromatic ether—necessitate a cautious approach grounded in the known hazards of related chemical classes. This document is structured to provide not just a list of equipment, but a procedural and logical framework for ensuring laboratory safety.
Hazard Assessment: The Rationale Behind the Protocol
Understanding the potential risks is fundamental to selecting the appropriate Personal Protective Equipment (PPE). The recommendations herein are based on the hazard profiles of analogous piperazine and aromatic compounds.
-
Corrosivity and Irritation: Piperazine and its derivatives are known to be corrosive and can cause severe skin burns and serious eye damage.[1][2] Many substituted piperazines are classified as causing skin and eye irritation.[3][4] Therefore, direct contact with skin and eyes must be rigorously prevented.
-
Respiratory Hazards: These compounds can exist as powders or be dissolved in volatile solvents. Inhalation may lead to respiratory tract irritation.[3][4] For some piperazines, there is a risk of causing allergy or asthma-like symptoms if inhaled.
-
Sensitization and Systemic Effects: Certain piperazine derivatives may cause an allergic skin reaction. Furthermore, some piperazines are suspected of having reproductive toxicity. While the specific pharmacology of this compound is not detailed, many piperazine derivatives are neurologically active, underscoring the importance of preventing systemic absorption.[5]
This hazard profile dictates a multi-layered PPE strategy focused on creating a complete barrier against dermal, ocular, and respiratory exposure.
Core PPE Ensemble for Routine Handling
For standard laboratory operations involving milligram to gram quantities of this compound in a well-ventilated area or chemical fume hood, the following PPE is mandatory.
Hand Protection: The First Line of Defense
-
Rationale: To prevent skin contact, which can lead to irritation, burns, or systemic absorption.
-
Protocol: Double-gloving is the recommended best practice.
-
Inner Glove: A standard nitrile glove provides excellent splash protection and dexterity.
-
Outer Glove: A second nitrile glove or a more robust glove like neoprene can be worn over the first. This allows for the safe removal of the outer, potentially contaminated glove without exposing the inner glove or skin.
-
-
Key Consideration: No glove material offers indefinite protection. Permeation testing involves continuous contact, and breakthrough times measure when a chemical is first detected on the inside of the glove.[6] Always inspect gloves for tears or pinholes before use. If direct contact or a splash occurs, change gloves immediately, washing hands thoroughly after removal.
Eye and Face Protection: Shielding Critical Sensory Organs
-
Rationale: To protect against splashes of solutions or accidental projection of solid particles, which can cause serious eye damage.[3][4]
-
Protocol:
-
Minimum Requirement: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[7]
-
Enhanced Protection: When handling larger quantities or performing operations with a higher splash risk (e.g., transfers, sonicating), a full-face shield worn over safety goggles is essential. This protects the entire face from corrosive splashes.
-
Body Protection: Preventing Dermal Exposure
-
Rationale: To protect the skin on the arms and body from accidental spills and contamination.
-
Protocol:
-
A clean, knee-length laboratory coat made of a low-linting material is mandatory.
-
For procedures with a higher risk of splashing, a chemical-resistant apron or a disposable gown made of a coated, fluid-resistant material should be worn over the lab coat.[8]
-
Ensure the lab coat is fully buttoned and the sleeves are not rolled up.
-
Respiratory Protection: A Necessary Precaution
-
Rationale: To prevent the inhalation of fine powders or aerosols, which may cause respiratory irritation or sensitization.[3][4]
-
Protocol:
-
Primary Control: All handling of solid this compound or its solutions in volatile solvents must be performed within a certified chemical fume hood to minimize airborne concentrations.[7]
-
Secondary Protection: If there is a risk of generating dust or aerosols outside of a fume hood (e.g., during spill cleanup or weighing large quantities), a NIOSH-approved respirator is required. A surgical N-95 respirator can provide protection against both particulates and splashes.[9]
-
Quantitative Data Summary: PPE Specifications
| PPE Category | Specification | Rationale & Best Practices |
| Hand Protection | Double-gloved: Nitrile (inner), Nitrile or Neoprene (outer) | Provides robust barrier against splashes and allows for safe removal of contaminated outer layer. Always check manufacturer permeation data for specific solvents used. |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.1 / EN166) | Protects against direct splashes and particles. Must provide a seal around the eyes.[7] |
| Face Protection | Full Face Shield (worn over goggles) | Required for tasks with high splash potential (e.g., large volume transfers, heating). |
| Body Protection | Cotton/Polyester Lab Coat; Chemical-resistant gown/apron | Protects against incidental contact. Gowns tested for chemical permeation are recommended for higher-risk tasks.[9] |
| Respiratory | Work within a Chemical Fume Hood | Primary engineering control to prevent inhalation. |
| NIOSH-approved N95 Respirator or higher | Secondary protection for scenarios with potential for aerosol/dust generation outside of a fume hood.[9] |
Procedural Guidance: Donning and Doffing PPE for Maximum Safety
The order of putting on and taking off PPE is critical to prevent cross-contamination. This protocol is a self-validating system to ensure containment.
Donning Procedure (Putting On)
-
Gown/Lab Coat: Put on the lab coat or disposable gown and fasten it completely.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Respirator (if required): Perform a user seal check to ensure proper fit.
-
Goggles/Face Shield: Put on safety goggles, followed by a face shield if the procedure requires it.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat or gown.
Doffing Procedure (Taking Off) - "Contaminated to Clean"
This should be performed in a designated area.
-
Outer Gloves: Remove the outer, most contaminated gloves first. Peel them off without touching the outside with your bare skin, turning them inside out as they are removed. Dispose of them in the designated hazardous waste container.[10]
-
Gown/Lab Coat: Unfasten the gown. Roll it down from the shoulders, touching only the inside surface. Fold it so the contaminated exterior is contained within and dispose of it.
-
Goggles/Face Shield: Remove the face shield and goggles from the back of the head forward. Place them in a designated area for decontamination.
-
Respirator (if used): Remove the respirator from the back of the head.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outside surface.
-
Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.
Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for safely handling this compound.
Caption: Workflow for handling this compound.
Emergency and Disposal Plans
Accidental Exposure
-
Skin Contact: Immediately remove all contaminated clothing.[11] Rinse the affected skin thoroughly with large amounts of water for at least 15 minutes.[3] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air at once.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3]
Spill Cleanup
-
Minor Spill (in fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully scoop the absorbed material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, followed by soap and water.
-
-
Major Spill (outside fume hood):
-
Evacuate all non-essential personnel from the area.
-
Alert your institution's Environmental Health and Safety (EHS) office.
-
If safe to do so, increase ventilation and close off the area.
-
Do not attempt to clean up a large spill without proper training and equipment, including respiratory protection.[12]
-
Disposal of Contaminated PPE and Waste
-
Principle: All items that come into contact with this compound are considered hazardous waste.
-
Procedure:
-
PPE: Used gloves, disposable gowns, and any other contaminated disposable items must be placed in a clearly labeled hazardous waste container.[10] Do not dispose of them in the regular trash.
-
Chemical Waste: Unused compound and reaction waste must be collected in a designated, sealed, and properly labeled hazardous waste container.[10]
-
Disposal Vendor: All waste must be disposed of through your institution's certified hazardous waste management program in accordance with local, state, and federal regulations.[10][11][13]
-
By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring personal safety and maintaining the integrity of their work environment.
References
-
Cole-Parmer. Material Safety Data Sheet - Piperazine, anhydrous, 99%. [Link]
-
Carl ROTH. Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. [Link]
-
CP Lab Safety. HAZMAT (Dangerous Goods) - Piperazine, Anhydrous, 12kg. [Link]
-
Wiley Online Library. (2026-01-19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
PubMed. Current Awareness of Piperazines: Pharmacology and Toxicology. [Link]
-
Novachem. (2024-01-02). Piperazine citrate - Safety Data Sheet. [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. [Link]
-
National Institutes of Health (NIH). (2021-01-27). Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. [Link]
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]
-
PubChem. N-(3-methoxyphenyl)piperazine - Safety and Hazards. [Link]
Sources
- 1. PIPERAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. N-(3-methoxyphenyl)piperazine | C11H16N2O | CID 81430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanchemistry.com [americanchemistry.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. gerpac.eu [gerpac.eu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. dl.novachem.com.au [dl.novachem.com.au]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
